N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide
Description
N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide is a synthetic heterocyclic compound featuring a thieno[3,4-c]pyrazole core modified with a sulfone group (5,5-dioxido) and an ortho-tolyl substituent (2-methylphenyl). The benzamide moiety is substituted with triethoxy groups at positions 3, 4, and 4.
Properties
IUPAC Name |
3,4,5-triethoxy-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O6S/c1-5-32-21-12-17(13-22(33-6-2)23(21)34-7-3)25(29)26-24-18-14-35(30,31)15-19(18)27-28(24)20-11-9-8-10-16(20)4/h8-13H,5-7,14-15H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRAOAOFAVRWAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core and a triethoxybenzamide moiety. Its unique structure incorporates multiple functional groups that may contribute to its pharmacological properties.
- Molecular Formula : C18H22N4O4S
- Molecular Weight : 390.46 g/mol
Structural Characteristics
| Feature | Description |
|---|---|
| Thieno[3,4-c]pyrazole Core | Central heterocyclic structure |
| Dioxido Group | Enhances reactivity and potential activity |
| Triethoxybenzamide Moiety | May influence solubility and bioavailability |
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets. This includes binding to enzymes or receptors involved in various disease processes.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activities related to inflammation or cancer progression.
- Antimicrobial Activity : Preliminary studies indicate potential effectiveness against bacterial strains.
Biological Activities
Research indicates that compounds with similar structural features exhibit a variety of biological activities:
- Antimicrobial Activity : The compound has been investigated for its ability to inhibit microbial growth. Studies show it possesses activity against both Gram-positive and Gram-negative bacteria.
Comparative Biological Activity Table
| Compound Name | Notable Activities |
|---|---|
| N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide | Antimicrobial |
| 2-Pyridinyl-N-(p-tolyl)-thieno[3,4-c]pyrazole | Anticancer |
| 2-Chloro-N-(phenyl)-thieno[3,4-c]pyrazole | Antimicrobial |
Case Studies and Research Findings
Recent studies have elucidated the biological activities and mechanisms of action for this compound:
- Antimicrobial Studies : In vitro assays demonstrated that the compound exhibits significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 16 μg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assessments : Cell viability assays indicated that the compound may induce cytotoxic effects in cancer cell lines at specific concentrations, suggesting potential applications in cancer therapy .
- Inflammatory Response Modulation : Research has shown that the compound can modulate inflammatory markers in vitro, indicating its potential as an anti-inflammatory agent .
Scientific Research Applications
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of thienopyrazole compounds exhibit significant antibacterial and antifungal activities. For instance, similar compounds have demonstrated effectiveness against various bacterial strains and fungi, suggesting that N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide may also possess these properties due to its structural characteristics that enhance biological interactions .
Antimalarial and Antileishmanial Properties
Research indicates that thienopyrazole derivatives are promising candidates for antimalarial and antileishmanial therapies. The specific structural components of this compound contribute to its potential effectiveness against parasites responsible for these diseases. The presence of a dioxido substituent and a thienopyrazole core enhances the compound's interaction with biological targets involved in the life cycles of these pathogens .
Cancer Therapeutics
Thienopyrazole compounds have been explored for their anticancer activities. The ability of this compound to inhibit specific enzymes or receptors involved in cancer cell proliferation presents a potential application in cancer therapy. Its unique molecular structure allows for selective targeting of cancer cells while minimizing effects on normal cells .
Synthesis and Structural Characterization
The synthesis of this compound typically involves several key steps including oxidation to form the dioxido group and amide coupling reactions to attach the triethoxybenzamide moiety. Advanced synthetic techniques are often employed to optimize yield and purity for potential industrial applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The most structurally similar compound identified is N-[2-(3,5-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide (CAS: 396722-32-0) . Below is a comparative analysis:
Functional Implications
Sulfone Group (5,5-dioxido): The sulfone group in the target compound enhances polarity and metabolic stability compared to the non-sulfonated analogue. This modification may improve pharmacokinetic properties in drug design (e.g., bioavailability, half-life) . In materials science, sulfone groups can increase electron affinity, making the compound suitable for applications like organic semiconductors or charge-transport layers .
The 3,5-dimethylphenyl group in the analogue provides symmetrical substitution, which may enhance crystallinity or π-π stacking in solid-state applications .
Triethoxybenzamide :
- Both compounds share this moiety, which likely improves solubility in organic solvents and modulates lipophilicity. This feature is critical for both drug delivery and solution-processed optoelectronic devices .
Research Findings and Hypotheses
- Pharmaceutical Potential: The sulfone group in the target compound may confer stronger interactions with sulfonylurea receptors or other biological targets, as seen in sulfonamide-based drugs.
- Materials Science: The absence of a sulfone in the analogue might result in lower electron mobility compared to the target compound, as sulfones are known to enhance charge transport in conjugated systems .
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Toluene, 90°C, 12 h | 78 | |
| Amide Coupling | DCM, 0°C, 2 h, EtN | 85 | |
| Purification | EtOAc/Hexane (3:7) | 92 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
